2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the zinc atom in the molecule enhances its reactivity, making it a versatile tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn→2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc reagent and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the transmetalation step in the Suzuki-Miyaura coupling reaction. In this step, the organozinc reagent transfers its organic group to the palladium catalyst, forming a palladium-carbon bond. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE
- 2-[(4’-CHLORO-2’-FLUOROPHENOXY)PHENYL]ZINC BROMIDE
Uniqueness
Compared to similar compounds, 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique reactivity due to the presence of both chloro and fluoro substituents on the phenoxy group. These substituents can influence the electronic properties of the molecule, enhancing its reactivity in cross-coupling reactions and making it a valuable tool in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);4-chloro-2-fluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
OOCILEZTUOWFOP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.